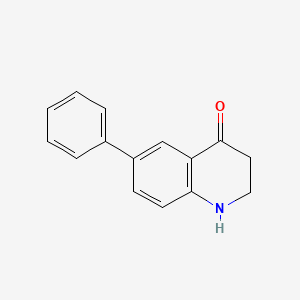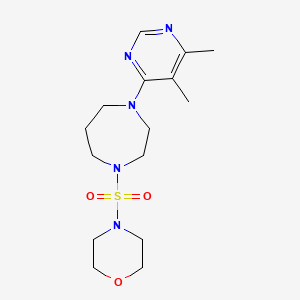
1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine and related compounds typically involves nucleophilic substitution reactions. For instance, the synthesis of a similar compound, 1-benzhydryl-4-methanesulfonyl-piperazine, was achieved through the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, characterized by spectroscopic techniques and investigated via X-ray crystallography (Naveen et al., 2007).
Molecular Structure Analysis
X-ray crystallography studies reveal that compounds like 1-benzhydryl-4-methanesulfonyl-piperazine crystallize in the monoclinic crystal class. The piperazine ring typically adopts a chair conformation, with a distorted tetrahedral geometry around the sulfonyl (S) atom, highlighting the structural intricacies of such molecules (Naveen et al., 2007).
Chemical Reactions and Properties
These compounds often exhibit unique reactivity patterns due to their functional groups. For example, hyperbranched polymers can be synthesized from reactions involving piperazine derivatives, showcasing the versatility and reactivity of these molecules in forming complex structures (Yan & Gao, 2000).
Scientific Research Applications
Clinical Applications in Psychopharmacology:
- A study by Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, which is structurally related to 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine. This compound was oxidized to various metabolites, revealing its potential therapeutic applications in treating major depressive disorders (Hvenegaard et al., 2012).
Antibacterial and Antimicrobial Research:
- Matsumoto and Minami (1975) developed compounds with antibacterial activity, including those derived from piperazine, which is a part of the 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine structure. These compounds showed significant in vitro and in vivo activity against gram-negative bacteria (Matsumoto & Minami, 1975).
- Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including piperazine-based compounds, exhibiting antimicrobial activities against various microorganisms, indicative of their potential in antimicrobial drug development (Bektaş et al., 2010).
Cancer Research:
- Kumar et al. (2007) synthesized novel 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This indicates the potential of piperazine derivatives in cancer treatment (Kumar et al., 2007).
Drug Metabolism and Pharmacokinetics:
- Kline, Kusma, and Matuszewski (1999) developed a method for determining L-368,899, a non-peptide oxytocin receptor antagonist structurally related to 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine, in human plasma. This study is crucial for understanding the pharmacokinetics of similar compounds (Kline, Kusma, & Matuszewski, 1999).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGUDGWRSDNNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)
![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)
![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)


